
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde
Overview
Description
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a naphthylmethyl group attached to the benzimidazole ring, with an aldehyde functional group at the second position
Preparation Methods
The synthesis of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-naphthylmethylamine and o-phenylenediamine.
Formation of Benzimidazole Ring: The o-phenylenediamine undergoes cyclization with formic acid to form benzimidazole.
Introduction of Naphthylmethyl Group: The benzimidazole is then reacted with 1-naphthylmethylamine under suitable conditions to introduce the naphthylmethyl group.
Aldehyde Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde can be compared with other similar compounds such as:
1-(1-Naphthylmethyl)-piperazine: Known for its role as an efflux pump inhibitor in antimicrobial research.
1-Naphthylamine: Used in the synthesis of dyes and pigments, but with different functional groups and reactivity.
N-(1-Naphthyl)ethylenediamine: Utilized in quantitative analysis of nitrates and nitrites.
Biological Activity
1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and pharmacological effects.
- Chemical Formula : C19H14N2O
- Molecular Weight : 290.33 g/mol
- CAS Number : 537010-28-9
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has been observed to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics .
- Cellular Effects : It influences cell signaling pathways and gene expression. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and changes in gene expression profiles .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/ml |
Escherichia coli | 50 µg/ml |
Pseudomonas aeruginosa | 30 µg/ml |
These results indicate that the compound holds promise as a potential antimicrobial agent .
Anticancer Activity
Benzimidazole derivatives have shown potential in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways. For instance, studies suggest that this compound may promote apoptotic cell death by activating caspase pathways .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various benzimidazole derivatives demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, confirming its effectiveness against resistant strains .
Study 2: Anticancer Mechanisms
In another investigation, the compound was evaluated for its cytotoxic effects on different cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 20 µM across various cell lines. This suggests a potent anticancer effect that warrants further exploration .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate that the compound has favorable absorption characteristics but may exhibit toxicity at higher doses. Notably, liver and kidney functions should be monitored due to potential adverse effects observed in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde, and how can purity be optimized?
The synthesis typically involves condensation reactions between 1H-benzimidazole-2-carbaldehyde derivatives and 1-naphthylmethyl halides. Key steps include:
- Nucleophilic substitution : Reacting 1H-benzimidazole-2-carbaldehyde with 1-(chloromethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor by TLC and HPLC .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR : Use - and -NMR to confirm the naphthylmethyl substitution and aldehyde functionality. Aromatic protons typically appear at δ 7.2–8.5 ppm .
- X-ray crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length analysis .
Q. What safety protocols should be followed when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Q. How can researchers design pharmacological screening assays for this compound?
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Anticancer potential : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., tubulin for anticancer activity). Validate with molecular dynamics simulations (GROMACS) .
- QSAR analysis : Correlate substituent effects (e.g., naphthyl group position) with activity using Gaussian09 for DFT calculations .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Compare activity with derivatives lacking the naphthylmethyl group to isolate functional contributions .
Q. How can reaction yields be improved during scale-up synthesis?
- Catalyst optimization : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if introducing aryl groups .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) while maintaining >85% yield .
Q. What techniques assess the compound’s stability under varying pH and temperature?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and thermal (40–60°C) conditions. Monitor degradation via UPLC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze impurity profiles .
Q. How is this compound integrated into drug discovery pipelines?
- Lead optimization : Modify the benzimidazole core to enhance solubility (e.g., PEGylation) or reduce hepatotoxicity .
- ADMET profiling : Use Caco-2 cells for permeability assays and cytochrome P450 inhibition studies .
Q. What advanced crystallographic methods resolve polymorphism issues?
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMQRBHRVRZUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364104 | |
Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-28-9 | |
Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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